molecular formula C13H15N5O2 B2379291 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone CAS No. 1428351-41-0

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2379291
M. Wt: 273.296
InChI Key: DQDCHZVIMDOXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has been synthesized for scientific research purposes. The compound has gained attention due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone' involves the reaction of 6-(1H-pyrazol-1-yl)pyridazin-3-amine with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of a base to form the intermediate product, which is then reacted with a suitable etherifying agent to obtain the final product.

Starting Materials
6-(1H-pyrazol-1-yl)pyridazin-3-amine, 2-bromo-1-(pyrrolidin-1-yl)ethanone, Base, Etherifying agent

Reaction
Step 1: 6-(1H-pyrazol-1-yl)pyridazin-3-amine is reacted with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of a base to form the intermediate product., Step 2: The intermediate product is then reacted with a suitable etherifying agent to obtain the final product., Step 3: The final product is purified and characterized using various spectroscopic techniques.

Mechanism Of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone in lab experiments include its high potency, selectivity, and specificity. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone. One direction is to develop analogs of the compound with improved pharmacokinetic properties and reduced toxicity. Another direction is to study the compound's effects on other diseases and conditions, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, the compound can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, the compound can be used to study enzyme inhibition and protein-protein interactions. In pharmacology, the compound can be used to study drug-receptor interactions and drug metabolism.

properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(17-7-1-2-8-17)10-20-12-5-4-11(15-16-12)18-9-3-6-14-18/h3-6,9H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDCHZVIMDOXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=NN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

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